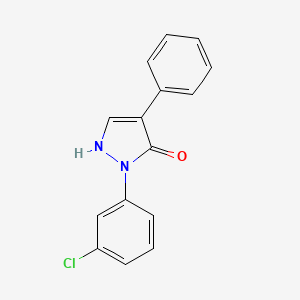
2-(3-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one
Vue d'ensemble
Description
2-(3-Chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one, also known as CPPD, is a type of organic compound that is widely used in scientific research. It is a derivative of pyrazolone, a type of heterocyclic compound that is composed of an aromatic ring and an oxygen atom. CPPD has a wide range of applications in organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Antimicrobial Studies
Research has indicated that derivatives of 2-(3-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one exhibit antimicrobial properties. For instance, a study synthesized a compound similar to the title molecule and conducted antimicrobial studies, revealing significant activity against various microbes (Prabhudeva et al., 2017). Another study found antifungal and antibacterial effects in a related compound, indicating the potential for antimicrobial application (Viji et al., 2020).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been performed on similar compounds to analyze their biological activity. Such studies help in understanding the binding energy and hydrogen bonds with different proteins, which is essential in drug design and discovery (Viji et al., 2020).
Anticancer Potential
Some derivatives of this compound have been studied for their potential anticancer properties. These studies involve examining their electronic structure, physico-chemical properties, and conducting docking analysis to evaluate their efficacy as potential anti-cancer agents (Thomas et al., 2019).
Anti-inflammatory Effects
Research has also been conducted on the anti-inflammatory effects of similar compounds. These studies often involve synthesis, characterization, and evaluating their biological activities, such as their impact on phospholipase A2, a key enzyme in the inflammatory process (Lokeshwari et al., 2017).
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-4-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-12-7-4-8-13(9-12)18-15(19)14(10-17-18)11-5-2-1-3-6-11/h1-10,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVCUTTYKIQMGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNN(C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-ethoxy-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B3037767.png)
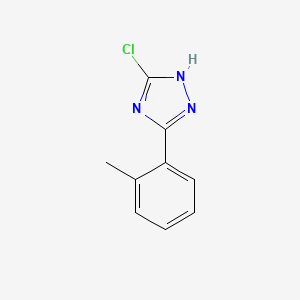
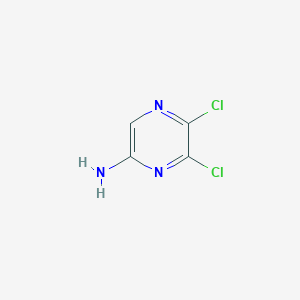

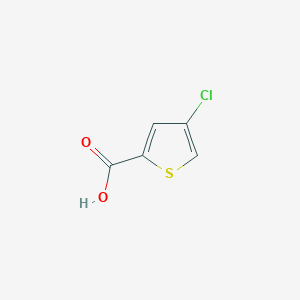
![(4E)-2-(4-chlorophenyl)-4-[(2,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B3037775.png)


![6-[(5,8-Dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B3037780.png)


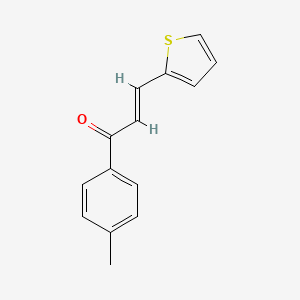

![2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B3037788.png)